molecular formula C25H19N5O4S B2956242 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide CAS No. 536716-83-3

2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2956242
CAS No.: 536716-83-3
M. Wt: 485.52
InChI Key: XYDMGSUYRDKDKI-UHFFFAOYSA-N
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Description

2-((3-(4-Nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide is a pyrimidoindole derivative characterized by:

  • A 4-nitrophenyl group at position 3 of the pyrimidoindole core, providing electron-withdrawing properties.
  • A thioether linker (-S-) connecting the core to an acetamide moiety.
  • An N-(m-tolyl) substituent (meta-methylphenyl) on the acetamide, contributing moderate hydrophobicity.

Properties

IUPAC Name

N-(3-methylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N5O4S/c1-15-5-4-6-16(13-15)26-21(31)14-35-25-28-22-19-7-2-3-8-20(19)27-23(22)24(32)29(25)17-9-11-18(12-10-17)30(33)34/h2-13,27H,14H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDMGSUYRDKDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide typically involves multiple steps:

    Formation of the Pyrimidoindole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidoindole structure.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions, where a nitro group is added to a phenyl ring.

    Thioether Formation: The thioether linkage is formed by reacting the pyrimidoindole derivative with a thiol compound.

    Acetamide Formation: The final step involves the acylation of the intermediate with an acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

    Oxidation: Nitro derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: Carboxylic acids and amines

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, compounds with pyrimidoindole cores have shown potential as enzyme inhibitors and receptor modulators. The nitrophenyl group can enhance binding affinity to biological targets, making this compound a candidate for drug development.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with specific enzymes or receptors, potentially leading to the development of new pharmaceuticals.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It might also find applications in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity. The pyrimidoindole core can interact with active sites of enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Variations in the Aryl Group at Position 3

The aryl group at position 3 significantly influences electronic and steric properties:

Compound R (Position 3) Key Observations Reference
Target Compound 4-Nitrophenyl Electron-withdrawing nitro group may enhance receptor binding via polar interactions. N/A
Compound 1 () Phenyl Simpler structure; lacks nitro group, potentially reducing binding affinity.
Compound 39 () Naphthalen-2-yl Bulky aromatic group increases lipophilicity and steric hindrance.
Compound () 3,4-Dimethoxyphenyl Electron-donating methoxy groups improve solubility but may reduce receptor affinity.

Modifications to the Linker Group

The sulfur-containing linker varies in oxidation state and substituents:

Compound Linker Type Synthesis & Stability Notes Reference
Target Compound Thioether (-S-) Synthesized via HATU-mediated coupling; moderate stability.
Compound 2 () Sulfonyl (-SO₂-) Formed via oxidation; higher polarity and stability but reduced lipophilicity.
Compound 6 () Perfluorophenyl ester Pro-drug derivative; designed for controlled release via ester hydrolysis.

Key Insight : The thioether linker in the target compound balances lipophilicity and reactivity, making it suitable for cellular uptake while avoiding the instability of ester-based prodrugs .

N-Substituent on the Acetamide Moiety

The N-substituent modulates hydrophobicity and steric effects:

Compound N-Substituent Yield & Physicochemical Impact Reference
Target Compound m-Tolyl Moderate hydrophobicity; meta-methyl minimizes steric clashes. N/A
Compound 1 () Cyclohexyl High yield (quantitative); bulky aliphatic group increases logP.
Compound 18 () Naphthalen-2-yl Aromatic bulk may hinder binding; lower yield (61%).
Compound 9 () Cyclohexyl (via oxy) Lower solubility due to ether linkage; 86.9% yield.

Key Insight : The m-tolyl group in the target compound offers a compromise between hydrophobicity and steric accessibility compared to aliphatic or larger aromatic substituents .

Biological Activity

The compound 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide is a novel synthetic compound belonging to the class of pyrimidoindole derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C25H19N5O4SC_{25}H_{19}N_{5}O_{4}S with a molecular weight of 485.52 g/mol. The compound features a complex structure that includes a pyrimido[5,4-b]indole core, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar pyrimidoindole derivatives. For instance, derivatives containing thiazol-4-one/thiophene structures demonstrated significant activity against various pathogens with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . While specific data on the compound is limited, its structural analogs suggest potential efficacy in antimicrobial applications.

Antiviral Activity

The antiviral potential of heterocyclic compounds has been well-documented. For example, certain thiazolidinone derivatives have shown potent inhibition of NS5B RNA polymerase in Hepatitis C virus (HCV) studies, with IC50 values as low as 31.9 μM . Given the structural similarities to other active compounds, it is plausible that This compound may exhibit comparable antiviral properties.

Anticancer Activity

Compounds with similar structural motifs have also been investigated for anticancer activity. For example, derivatives of pyrimidine and indole have been reported to induce apoptosis in cancer cell lines and inhibit tumor growth . The specific mechanisms through which these compounds exert their effects often involve the modulation of signaling pathways related to cell proliferation and survival.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluating various pyrimidoindole derivatives found that modifications at specific positions significantly influenced their antimicrobial efficacy. The most active derivatives demonstrated a strong ability to disrupt biofilm formation in pathogenic bacteria .
  • Structure-Activity Relationship (SAR) : Research into structurally related compounds revealed that electron-donating groups on aromatic rings enhance biological activity. This suggests that similar modifications could be explored for This compound to optimize its pharmacological profile .
  • Immunomodulatory Effects : In related studies involving TLR (Toll-like receptor) ligands, certain derivatives exhibited enhanced immune responses in vitro, indicating potential as adjuvants in vaccine formulations . This suggests that the compound may also influence immune pathways.

Data Summary Table

Activity Type Efficacy Reference
AntimicrobialMIC 0.22 - 0.25 μg/mL against S. aureus
AntiviralIC50 ~31.9 μM against HCV NS5B
AnticancerInduces apoptosis in cancer cell lines
ImmunomodulatoryEnhanced IL secretion in primary cells

Q & A

Q. What synthetic methodologies are commonly employed for preparing pyrimido[5,4-b]indole derivatives like this compound?

The compound can be synthesized via microwave-assisted reactions using sodium sulfide, copper iodide, and ascorbic acid in a DMSO:H₂O solvent system. Post-reaction purification via silica gel chromatography is critical for isolating the final product . Key intermediates (e.g., acetamide-thiol precursors) are often prepared by coupling substituted amines with activated thioesters under basic conditions. Confirm reaction progress using TLC and characterize intermediates via 1^1H NMR (e.g., δ 10.10–13.30 ppm for NH protons) .

Q. How is structural confirmation achieved for this compound?

Structural validation relies on:

  • 1^1H/13^{13}C NMR : Identify NH protons (δ 10.10–13.30 ppm) and aromatic protons (δ 7.28–7.58 ppm). The m-tolyl group’s methyl resonance appears at δ ~2.19 ppm .
  • HRMS : Match experimental molecular ion peaks with calculated values (e.g., [M+H]+^+ within 0.001 Da tolerance) .
  • Elemental analysis : Verify C, H, N, and S content (e.g., C% error < 0.1%) .

Q. What preliminary assays are used to assess biological activity?

Screen for TLR4 binding using competitive ELISA or surface plasmon resonance (SPR) to measure IC50_{50} values. Compare activity against structurally related analogs (e.g., cyclohexyl vs. m-tolyl substituents) to establish baseline selectivity .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?

Discrepancies may arise from differences in membrane permeability or off-target effects. Use orthogonal assays:

  • Cytokine profiling : Measure TNF-α/IL-6 secretion in macrophages to confirm TLR4-specific activation .
  • Metabolic stability tests : Assess compound degradation in hepatic microsomes to rule out false negatives .
  • Purity validation : Ensure >95% purity via HPLC and HRMS to exclude confounding impurities .

Q. What strategies optimize reaction yield for large-scale synthesis?

Apply Design of Experiments (DoE) to systematically vary parameters:

  • Solvent ratios : Test DMSO:H₂O (4:1 to 1:1) to balance solubility and reactivity.
  • Catalyst loading : Optimize copper iodide (0.1–1.0 equiv) to minimize side reactions.
  • Microwave conditions : Adjust temperature (80–120°C) and irradiation time (10–30 min) for maximum efficiency .

Q. How do structural modifications (e.g., nitro vs. methyl groups) impact TLR4 selectivity?

Conduct structure-activity relationship (SAR) studies :

  • Replace the 4-nitrophenyl group with electron-withdrawing (e.g., -CF3_3) or donating (-OCH3_3) substituents to modulate binding affinity.
  • Modify the acetamide’s aryl group (e.g., m-tolyl vs. 4-chlorophenyl) to alter hydrophobic interactions with TLR4’s MD-2 pocket .
  • Use molecular docking (AutoDock Vina) to predict binding poses and validate with SPR binding kinetics .

Q. What computational methods predict solubility and formulation challenges?

  • QSAR models : Correlate logP values (e.g., calculated via ChemAxon) with experimental solubility in PBS or DMSO.
  • Hansen solubility parameters : Identify compatible excipients (e.g., PEG 400) for in vivo studies .

Methodological Notes

  • Contradictions in evidence : While microwave synthesis () achieves high yields (>70%), traditional heating methods () may require longer reaction times but avoid specialized equipment.
  • Critical data gaps : Limited pharmacokinetic data in the evidence necessitates further ADME profiling for translational studies.

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